B1192151 ARQ-751

ARQ-751

Numéro de catalogue B1192151
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.

Applications De Recherche Scientifique

Inhibition of the PI3K/AKT Pathway

ARQ-751 is a selective inhibitor targeting the PI3K/AKT/mTOR pathway, which is crucial in various types of cancers. Studies have shown that ARQ-751, along with its predecessor ARQ 092, inhibits AKT activation effectively. This inhibition occurs by dephosphorylating the active form and preventing the inactive form from localizing into the plasma membrane. These inhibitors exhibit strong anti-tumor activity in several cancer models, particularly in tumors with activated AKT pathways or mutations in AKT1-E17K (Yu et al., 2015).

Combination with Other Therapeutic Agents

Research has explored the combination of ARQ-751 with various therapeutic agents, such as PARP inhibitors, CDK4/6 inhibitors, an estrogen receptor antagonist, and chemotherapeutic agents. These combinations have shown enhanced anti-tumor activity in vitro and in vivo. Particularly, the combination of ARQ 751 and olaparib suppressed anchorage-independent growth in breast cancer cells, and the combination with fulvestrant or palbociclib showed significant tumor growth inhibition (Yu et al., 2019).

Clinical Trials and Biomarker Studies

ARQ 751 has been involved in clinical trials, with a focus on biomarker and ctDNA analysis. The phase 1 trial has identified optimal dosing and observed changes in serum insulin and glucose, indicating effective target engagement. Moreover, ctDNA analysis provides insights into patients' responses to therapy, suggesting the potential use of PIK3CA/PIK3R1 and AKT1-E17K mutations as predictive biomarkers for patient selection in clinical studies (Pant et al., 2019).

Targeting Endometrial Tumors

ARQ 751, along with ARQ 092, has been studied for their efficacy in targeting endometrial tumors. These compounds have shown potent inhibition of AKT signaling and downstream pathway signaling. In preclinical models, both compounds exhibited potent anti-proliferative activity in human endometrial cancer cells (Eathiraj et al., 2015).

Phase I Dose Escalation Study

A phase I dose escalation study of ARQ 751 in subjects with advanced solid tumors has been conducted. This study was aimed at determining the maximum tolerated dose in patients with various genetic alterations related to the PI3K-AKT pathway. The study showed that ARQ 751 had a manageable safety profile and demonstrated stable disease in some patients (Pant et al., 2018).

Propriétés

Nom du produit

ARQ-751

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ARQ-751;  ARQ 751;  ARQ751; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.